molecular formula C12H21ClN4O B2368759 (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353980-19-4

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No. B2368759
M. Wt: 272.78
InChI Key: WHULWESJBZBPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain physiological and biochemical processes. In

Scientific Research Applications

Bone Disorder Treatment

A study explored a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system for treating bone disorders. This research led to the discovery of a compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), which showed promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).

Asymmetric Synthesis

A method for synthesizing a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine was described, leading to the formation of various compounds, including a [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).

Antiosteoclast Activity

Research into new di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates showcased their synthesis and antiosteoclast activity. These compounds, including (±)-piperidin-2-yl-methanamine, demonstrated moderate to high activity against osteoclasts and osteoblasts (Reddy et al., 2012).

Receptor Agonists

A study investigated the pharmacology of several 5-HT2C receptor agonists at rat 5-HT2A, 5-HT2B, and 5-HT2C receptors. This included exploration of various piperidine and pyrimidinyl compounds, contributing to our understanding of receptor-mediated behavior (Vickers et al., 2001).

Synthesis Research

The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which shares a similar structure with the compound , was researched, showcasing the process and yield efficiency (Zheng Rui, 2010).

Aminopyrimidine Series for 5-HT1A Agonists

Another study focused on the synthesis and evaluation of aminopyrimidine series as 5-HT1A agonists, offering insights into the development of novel compounds for neurological applications (Dounay et al., 2009).

properties

IUPAC Name

[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-2-17-12-7-11(14-9-15-12)16-5-3-10(8-13)4-6-16;/h7,9-10H,2-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHULWESJBZBPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

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